4-Fluoro-2-methylbenzaldehyde

Physicochemical property Regioisomer differentiation Chromatographic behavior

4-Fluoro-2-methylbenzaldehyde (CAS 63082-45-1) is a fluorinated aromatic aldehyde of the formula C₈H₇FO, bearing a fluorine atom para to the aldehyde group and a methyl group in the ortho position. This specific substitution pattern distinguishes it from other fluoro-methylbenzaldehyde regioisomers and imparts a unique electronic and steric profile that governs its reactivity in nucleophilic additions, condensations, and cross-coupling reactions.

Molecular Formula C8H7FO
Molecular Weight 138.14 g/mol
CAS No. 63082-45-1
Cat. No. B1304903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-methylbenzaldehyde
CAS63082-45-1
Molecular FormulaC8H7FO
Molecular Weight138.14 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)F)C=O
InChIInChI=1S/C8H7FO/c1-6-4-8(9)3-2-7(6)5-10/h2-5H,1H3
InChIKeyADCFIKGEGWFWEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-2-methylbenzaldehyde (CAS 63082-45-1) Procurement & Differentiation Baseline


4-Fluoro-2-methylbenzaldehyde (CAS 63082-45-1) is a fluorinated aromatic aldehyde of the formula C₈H₇FO, bearing a fluorine atom para to the aldehyde group and a methyl group in the ortho position . This specific substitution pattern distinguishes it from other fluoro-methylbenzaldehyde regioisomers and imparts a unique electronic and steric profile that governs its reactivity in nucleophilic additions, condensations, and cross-coupling reactions . Commercially, it is supplied as a colorless to pale yellow liquid with a typical purity of ≥95–98% (GC) and is classified as an air-sensitive reagent requiring storage under inert atmosphere at 2–8 °C .

Why Generic Substitution Fails for 4-Fluoro-2-methylbenzaldehyde (63082-45-1): The Regioisomer Problem


Fluoro-methylbenzaldehydes are not interchangeable; the position of the fluorine and methyl substituents dramatically alters both physicochemical properties and chemical reactivity [1]. 4-Fluoro-2-methylbenzaldehyde exhibits a boiling point of 206.7 °C at 760 mmHg and a density of 1.144 g/cm³, while its regioisomer 2-fluoro-4-methylbenzaldehyde melts as a solid at 169–172 °C and boils at 202.1 °C, fundamentally affecting handling and formulation . The para-fluorine in 4-fluoro-2-methylbenzaldehyde exerts a strong electron-withdrawing effect on the aldehyde carbon, enhancing electrophilicity for nucleophilic addition relative to ortho- or meta-fluorinated analogs, where steric hindrance or weaker resonance effects dominate . Procurement officers who substitute based solely on molecular formula risk downstream synthesis failure due to mismatched reactivity, altered phase behavior, or incompatible purification requirements .

4-Fluoro-2-methylbenzaldehyde (63082-45-1) Quantitative Differentiation Evidence Guide


Physicochemical Differentiation: LogP, Density, and Phase Behavior vs. Regioisomers

4-Fluoro-2-methylbenzaldehyde exhibits a measured LogP of 1.94660, identical to that of 2-fluoro-5-methylbenzaldehyde (LogP 1.94660) but with a notably higher density of 1.144 g/cm³ compared to 1.129 g/mL for the 2-fluoro-5-methyl isomer . More critically, its liquid physical state at room temperature stands in stark contrast to the solid 2-fluoro-4-methylbenzaldehyde (melting point 169–172 °C), which requires fundamentally different handling, dissolution, and reaction setup protocols .

Physicochemical property Regioisomer differentiation Chromatographic behavior

Boiling Point and Volatility Differences Enabling Distillation-Based Purification

The target compound's boiling point of 206.7 °C at 760 mmHg (or 87 °C at 14 mmHg) is higher than that of 2-fluoro-4-methylbenzaldehyde (202.1 °C at 760 mmHg) and significantly higher than 3-fluoro-2-methylbenzaldehyde (196.7 °C at 760 mmHg) . This ~4–10 °C boiling point elevation at atmospheric pressure provides a wider distillation window, potentially improving separation from lower-boiling impurities during purification .

Distillation Purification Boiling point

Regioselective Reactivity in Piperidinone Synthesis vs. Alternative Isomers

In a published synthetic route, 4-fluoro-2-methylbenzaldehyde (referred to as 2-methyl-4-fluorobenzaldehyde, compound VIII) undergoes condensation with 4-amino-2-butanone ethylene ketal, followed by Mannich-type cyclization in refluxing benzene with anhydrous p-TsOH to afford a 4,4-ethylenedioxy piperidine intermediate [1]. This regiospecific reactivity is dictated by the para-fluorine/ortho-methyl disposition, which directs the initial imine formation and subsequent cyclization. Attempts to substitute with 2-fluoro-4-methylbenzaldehyde would place the fluorine ortho to the aldehyde, introducing steric hindrance that could reduce imine formation rates and alter cyclization regiochemistry .

Pharmaceutical intermediate Condensation Mannich cyclization

Refractive Index as a Purity and Identity Verification Metric

4-Fluoro-2-methylbenzaldehyde has a well-characterized refractive index of n20/D 1.5260 [1]. This value differs measurably from that of 2-fluoro-5-methylbenzaldehyde (n20/D 1.5160), providing a rapid, non-destructive identity verification method [2]. A difference of 0.0100 in refractive index is well above the typical instrumental precision of ±0.0005, enabling unambiguous discrimination between these regioisomers upon receipt [1][2].

Quality control Refractive index Identity testing

Commercial Purity Specification Advantage: ≥98% (GC) Availability

Multiple reputable suppliers (TCI, BOC Sciences, AKSci) offer 4-fluoro-2-methylbenzaldehyde at a minimum purity of 98% by GC, with some vendors supplying ≥99.0% (GC) grade [1]. This tiered purity availability exceeds the typical ≥95.0% (GC) specification commonly listed for 2-fluoro-5-methylbenzaldehyde and 2-fluoro-6-methylbenzaldehyde from comparable suppliers . Higher baseline purity reduces the burden of pre-reaction purification and minimizes the carryover of regioisomeric or synthetic impurities into subsequent steps.

Commercial availability GC purity Procurement specification

4-Fluoro-2-methylbenzaldehyde (63082-45-1) Best Application Scenarios Based on Evidence


Synthesis of Fluorinated Heterocyclic Piperidine Scaffolds via Regiospecific Condensation-Cyclization

The demonstrated condensation of 4-fluoro-2-methylbenzaldehyde with 4-amino-2-butanone ethylene ketal, followed by Mannich cyclization to furnish 4,4-ethylenedioxy piperidine intermediates, positions this compound as the preferred starting material for constructing fluorinated piperidine scaffolds [1]. The para-fluorine/ortho-methyl substitution pattern directs the regiochemistry of imine formation and subsequent cyclization, enabling efficient access to N-heterocyclic intermediates relevant to CNS drug discovery. Substituting with alternative regioisomers (e.g., 2-fluoro-4-methylbenzaldehyde) would place the fluorine ortho to the aldehyde, introducing steric interference at the reaction center .

Cross-Coupling Partner in Suzuki-Miyaura Reactions for Fluorinated Biaryl Synthesis

The electron-withdrawing para-fluorine substituent activates the aromatic ring for palladium-catalyzed cross-coupling, while the aldehyde group serves as a versatile synthetic handle for subsequent transformations [1]. 4-Fluoro-2-methylbenzaldehyde's liquid physical state (contrasted with solid 2-fluoro-4-methylbenzaldehyde) enables straightforward handling in parallel synthesis platforms and continuous flow reactors, supporting medicinal chemistry library production . Its measured LogP of 1.94660 supports predictable partitioning in biphasic reaction media .

Intermediate in Fluorinated API Development Requiring High-Purity Aldehyde Building Blocks

With commercial availability at ≥98–99% (GC) purity, 4-fluoro-2-methylbenzaldehyde meets the stringent purity requirements of pharmaceutical intermediate procurement [1]. The compound's air sensitivity necessitates storage under inert atmosphere at 2–8 °C, a handling requirement that must be factored into supply chain and inventory management . The availability of detailed QC documentation (NMR, HPLC, GC, COA) from multiple reputable suppliers (TCI, BOC Sciences, AKSci) supports GMP-adjacent quality management in early-stage pharmaceutical development [1].

Starting Material for 4-Fluoro-2-methylbenzoic Acid and Benzyl Alcohol Derivatives

4-Fluoro-2-methylbenzaldehyde undergoes clean oxidation to 4-fluoro-2-methylbenzoic acid (using KMnO₄) and reduction to 4-fluoro-2-methylbenzyl alcohol (using NaBH₄), providing straightforward access to two orthogonal functionalized intermediates [1]. The distinct boiling point (206.7 °C) and refractive index (n20/D 1.5260) of the parent aldehyde facilitate monitoring of reaction progress and product purity by simple analytical methods .

Technical Documentation Hub

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